N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
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Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene and 4-aminobenzamide.
Step 1 Formation of Intermediate: The 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene is reacted with a suitable electrophile to introduce the benzamide group.
Step 2 Sulfamoylation: The intermediate is then subjected to sulfamoylation using N,N-diallylsulfamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiophene derivatives.
Substitution: Various substituted benzamides or thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its structural complexity.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine
Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Industry
Polymer Science: Used in the synthesis of novel polymers with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyano and sulfamoyl groups are key functional groups that interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide
Uniqueness
Compared to similar compounds, N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide features diallyl groups, which may enhance its reactivity and binding affinity in biological systems. This structural uniqueness can lead to different pharmacological profiles and applications.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-4-12-26(13-5-2)31(28,29)18-9-7-17(8-10-18)22(27)25-23-20(15-24)19-11-6-16(3)14-21(19)30-23/h4-5,7-10,16H,1-2,6,11-14H2,3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCTWXWTCXBHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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